molecular formula C22H17N3OS B2713579 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893994-65-5

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No. B2713579
M. Wt: 371.46
InChI Key: JTFBVBCLKWVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a complex organic molecule that contains an imidazo[2,1-b]thiazole core . This core is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen (N), sulfur (S), and carbon ©. The imidazo[2,1-b]thiazole core is attached to a phenyl group and a naphthamide group.


Molecular Structure Analysis

The molecular structure of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is likely to be complex due to the presence of multiple ring structures and functional groups. The imidazo[2,1-b]thiazole core itself is a fused ring system containing five atoms - three carbons, one nitrogen, and one sulfur .


Chemical Reactions Analysis

The reactivity of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” would depend on the specific functional groups present in the molecule. The imidazo[2,1-b]thiazole core, for example, might undergo reactions typical of other heterocyclic compounds .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Oncology and cancer research.

Summary of the Application

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been investigated for its potential as an anticancer agent. Researchers have synthesized this compound and evaluated its activity against various cancer cell lines.

Experimental Procedures

    Synthesis

    The compound is synthesized by reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction outcome depends on the structure of the starting bromo ketone. Electron-withdrawing substituents in the ketone lead to the formation of 2,5-diarylfurans, while the desired compound is obtained when the ketone lacks such substituents .

    Antitumor Screening

    Researchers tested the compound’s antitumor activity against kidney cancer cells and other cancer cell lines, including prostate cancer, colon cancer, and leukemia. It exhibited moderate ability to suppress kidney cancer growth and weaker effects on other cell lines .

Results

The compound demonstrated promising anticancer potential, particularly against kidney cancer cells. Further studies are needed to optimize its efficacy and explore its mechanism of action.

Antimicrobial Applications

Specific Scientific Field

Microbiology and infectious diseases.

Summary of the Application

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives may have antimicrobial properties.

Experimental Procedures

    Antimicrobial Testing

    The compound or its derivatives can be tested against various bacteria and fungi to evaluate their inhibitory effects. The diameters of zones of inhibition can be measured .

Results

While specific data on antimicrobial activity for this compound are not readily available, its structural features suggest potential utility as an antimicrobial agent.

Catalysts in Asymmetric Synthesis

Specific Scientific Field

Organic chemistry and catalysis.

Summary of the Application

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities for their use as catalysts in asymmetric synthesis.

Experimental Procedures

    Asymmetric Reactions

    These compounds can be tested in asymmetric reactions, such as enantioselective transformations, to assess their catalytic efficiency .

Results

The compound’s unique structure makes it a potential candidate for catalytic applications in organic synthesis.

Future Directions

The future directions for research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis and reactivity, as well as investigation of their potential biological activities . These compounds could also be modified to create new derivatives with potentially useful properties.

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFBVBCLKWVXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.